2-(5-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride
Overview
Description
2-(5-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N3O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Mechanism of Action
Target of Action
The primary target of 2-(5-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride is the androgen receptor (AR). The androgen receptor is often activated in prostate cancer cells, and blocking this signaling by AR antagonists is a crucial strategy in prostate cancer therapy .
Mode of Action
this compound acts as an antagonist to the androgen receptor. It binds to the receptor and prevents its activation, thereby inhibiting the signaling pathway .
Biochemical Pathways
The compound affects the androgen receptor signaling pathway. When the androgen receptor is blocked, it can lead to a decrease in the proliferation of prostate cancer cells. This is because the androgen receptor signaling pathway is critical for the development of prostate cancer .
Pharmacokinetics
Similar compounds have been found to be rapidly metabolized by human liver microsomes . This could impact the bioavailability of the compound, as rapid metabolism could lead to lower levels of the drug in the body.
Result of Action
The result of the action of this compound is a decrease in the proliferation of prostate cancer cells. Some compounds in this series showed higher anti-proliferative activity against LNCaP cells than Bicalutamide .
Biochemical Analysis
Biochemical Properties
2-(5-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cell lines, it has been observed to inhibit cell proliferation and induce apoptosis, thereby demonstrating its potential as an anti-cancer agent . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding interaction often results in conformational changes in the enzyme, affecting its activity. Furthermore, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can impact its effectiveness . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in in vitro and in vivo models . The stability of the compound is crucial for its long-term application in research and therapy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity . Threshold effects are also noted, where a minimum effective dose is required to achieve the desired therapeutic outcome.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . These interactions can affect metabolic flux and alter metabolite levels within the cell. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall efficacy and toxicity, making it crucial to understand these processes for effective drug development.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For instance, localization to the nucleus can influence gene expression, while localization to the mitochondria can impact cellular metabolism and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride typically involves the reaction of 5-methyl-1H-pyrazole with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving heating and the use of solvents such as acetone. The product is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and more efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pyrazole ring or the morpholine moiety.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole N-oxides, while reduction can yield different morpholine derivatives .
Scientific Research Applications
2-(5-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Comparison with Similar Compounds
Similar Compounds
2-(5-methyl-1H-pyrazol-1-yl)acetamide: Another pyrazole derivative with similar biological activities.
3-(5-methyl-1H-pyrazol-3-yl)pyridine: A compound with a similar pyrazole ring structure but different substituents.
5-methyl-1H-pyrazole-3-carboxylic acid: A related compound with a carboxylic acid group instead of a morpholine moiety
Uniqueness
2-(5-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride is unique due to its combination of a pyrazole ring and a morpholine moiety. This structure imparts specific chemical properties and biological activities that are distinct from other pyrazole derivatives. Its ability to act as an enzyme inhibitor and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .
Properties
IUPAC Name |
2-(5-methyl-1H-pyrazol-3-yl)morpholine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-6-4-7(11-10-6)8-5-9-2-3-12-8;;/h4,8-9H,2-3,5H2,1H3,(H,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVFOIUAHGKKGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2CNCCO2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.